2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(2-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(2-thienyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction is usually carried out in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(2-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or thienyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, sulfonating agents like chlorosulfonic acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(2-thienyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
1,2,4-Oxadiazole: Another isomer with different positioning of nitrogen and oxygen atoms in the ring.
1,3,4-Triazole: Contains three nitrogen atoms in the ring, offering different chemical properties.
Uniqueness
2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-5-(2-thienyl)-1,3,4-oxadiazole is unique due to the presence of both difluoromethoxy and ethoxy groups on the phenyl ring, as well as the thienyl substituent
Properties
Molecular Formula |
C15H12F2N2O3S |
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Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H12F2N2O3S/c1-2-20-11-8-9(5-6-10(11)21-15(16)17)13-18-19-14(22-13)12-4-3-7-23-12/h3-8,15H,2H2,1H3 |
InChI Key |
CIDQVQUMTYBLFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC=CS3)OC(F)F |
Origin of Product |
United States |
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